4-Vinylbenzylamine
Overview
Description
4-Vinylbenzylamine (CAS RN: 50325-49-0) is an organic compound with the chemical formula C9H11N . It exists as a colorless liquid with weak alkalinity . Also known as 4-(Aminomethyl)styrene , it is stabilized with MEHQ (Methyl Ethyl Hydroquinone) .
Synthesis Analysis
The synthesis of this compound involves various methods, including the reaction of 4-Vinylbenzyl chloride with ammonia or hydrazine hydrate . The latter method yields the desired compound in good yield .
Molecular Structure Analysis
The molecular formula of this compound is C9H11N , and its molecular weight is 133.19 g/mol . It has a vinyl group (CH=CH2) attached to a benzene ring .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including acid-base reactions, precipitation reactions, and oxidation-reduction reactions. The choice of reaction depends on the specific analysis required. The reaction must be fast, complete, and specific to accurately determine the concentration of the compound of interest .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Catalyst Development
- Hoveyda–Grubbs Catalysts : 4-Vinylbenzylamine derivatives have been used in the synthesis of new Hoveyda–Grubbs catalysts, which are efficient in various metathesis reactions such as cross metathesis, ring-closing metathesis, and ring-opening cross metathesis (Polyanskii et al., 2019).
2. Polymer Synthesis and Applications
- Macromonomers Synthesis : this compound has been utilized as an initiator for the polymerization of methacrylates, leading to the synthesis of macromonomers with terminal styrenic moieties. These macromonomers have potential applications in creating copolymers (Zeng, Shen, & Zhu, 2001).
- Porous Polymers : The anionic polymerization of this compound derivatives has led to the development of poly(strong base) with a narrow molecular weight distribution, useful in creating ion-exchange resins and other materials (Higo et al., 1980).
- Hydrophilic Polymers : Using this compound derivatives, researchers have synthesized water-soluble polymers, such as block copolymers, that are stimuli-responsive and suitable for various applications, including drug delivery systems (Mitsukami et al., 2001).
3. Drug Delivery Systems
- Ionic Liquid Functionalized Polymers : Polymers derived from this compound have been studied for their potential as drug delivery systems, particularly in the controlled release of anti-inflammatory drugs (Hosseinzadeh, Mahkam, & Galehassadi, 2012).
4. Corrosion Inhibition
- Metal Corrosion Inhibition : Compounds synthesized from this compound have shown effectiveness in inhibiting corrosion in metals, particularly in acidic environments (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008).
5. Polymerization Kinetics
- Copolymerization with Styrene : Studies have been conducted on the copolymerization kinetics of this compound with styrene, revealing insights into polymerization rates and reactivity ratios, which are crucial for designing tailored polymers (Charreyre et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-ethenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDSLLYAQBITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52831-01-3 | |
Record name | Poly(p-aminomethylstyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52831-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70454137 | |
Record name | 4-Vinylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50325-49-0 | |
Record name | 4-Vinylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Vinylbenzylamine (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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